molecular formula C10H10ClNO2 B8051340 2-Chloro-1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one

2-Chloro-1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one

Cat. No.: B8051340
M. Wt: 211.64 g/mol
InChI Key: RWPZUNVIBSGNPV-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one is a chemical compound that belongs to the class of isoindolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one typically involves the following steps:

  • Starting Materials: : The synthesis begins with readily available starting materials such as 2,3-dihydro-1H-isoindol-2-yl derivatives and chloroacetic acid.

  • Reaction Conditions: : The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.

  • Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems and advanced monitoring techniques helps maintain the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: : The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: : The chloro group can be reduced to form an amine or other reduced derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

  • Oxidation Products: : Ketones, carboxylic acids, and their derivatives.

  • Reduction Products: : Amines and other reduced derivatives.

  • Substitution Products: : Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: : The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: : The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-Chloro-1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one exerts its effects involves its interaction with molecular targets and pathways. The hydroxy and chloro groups play a crucial role in binding to specific receptors or enzymes, leading to the modulation of biological processes.

Comparison with Similar Compounds

2-Chloro-1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one can be compared with other similar compounds, such as:

  • Chlorthalidone: : A diuretic used in the treatment of hypertension and edema.

  • Indole derivatives: : Compounds with similar structural features that exhibit various biological activities.

These compounds share similarities in their structural motifs but differ in their functional groups and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-chloro-1-(4-hydroxy-1,3-dihydroisoindol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-4-10(14)12-5-7-2-1-3-9(13)8(7)6-12/h1-3,13H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPZUNVIBSGNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)CCl)C(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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